REACTION_CXSMILES
|
[Na].[NH2:2][C:3]([NH2:5])=[O:4].[CH2:6]([CH:11]([C:17](OCC)=[O:18])[C:12](OCC)=[O:13])[CH:7]=[C:8]([CH3:10])[CH3:9]>C(O)C>[CH3:9][C:8]([CH3:10])=[CH:7][CH2:6][CH:11]1[C:12](=[O:13])[NH:5][C:3](=[O:4])[NH:2][C:17]1=[O:18] |^1:0|
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Name
|
|
Quantity
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200 mg
|
Type
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reactant
|
Smiles
|
C(C=C(C)C)C(C(=O)OCC)C(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
prepared in the previous experiment
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed gently for 12 hours
|
Duration
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12 h
|
Type
|
CUSTOM
|
Details
|
Most of the ethanol was removed by rotary evaporation
|
Type
|
ADDITION
|
Details
|
the residue was diluted in water
|
Type
|
EXTRACTION
|
Details
|
extracted 2×10 mL with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
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Details
|
concentrated to 214 mg of an off-white solid
|
Name
|
|
Type
|
|
Smiles
|
CC(=CCC1C(NC(NC1=O)=O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |